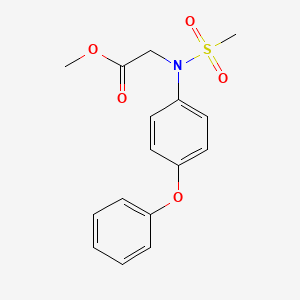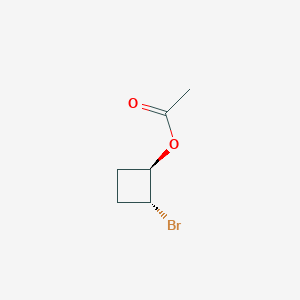![molecular formula C24H24N2O3 B2873891 2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941889-74-3](/img/structure/B2873891.png)
2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including a naphthalene ring, a pyrrolidine ring, and an ethoxy group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is a common feature in many biologically active compounds . The three-dimensional structure of the molecule would be influenced by the spatial orientation of these groups .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Ligand Development for Catalysis : Research indicates the development of amide ligands derived from naphthalene and related compounds for use in metal-catalyzed coupling reactions. For instance, compounds similar to the one have been utilized as powerful ligands in Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, leading to pharmaceutically important (hetero)aryl methylsulfones in good to excellent yields (Ma et al., 2017).
- Synthesis of Naphthalene Derivatives : The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl substituents, have been documented. These compounds exhibit interesting chemical properties and are characterized by various spectroscopic techniques (Özer et al., 2009).
Material Science and Electrochemistry
- Electrochromic Materials : Naphthalene-cored compounds have been developed as redox-active and electrochromic materials. These compounds can be electropolymerized into electroactive films, exhibiting reversible electrochemical oxidation processes and strong color changes upon electro-oxidation (Hsiao & Han, 2017).
Biomedical Research
- Anticancer Drug Development : Derivatives of naphthalene have been synthesized and evaluated as potential anticancer drugs. For example, one study synthesized a naftopidil analogue that induces cell death in a wide variety of human cancer cell lines, showing promise as a new anticancer drug (Nishizaki et al., 2014).
- Enzymatic Activity and Protein Interaction : Investigations into anaerobic naphthalene degradation by sulfate-reducing cultures have elucidated the metabolic pathways involved in naphthalene's breakdown, suggesting potential applications in bioremediation (Meckenstock et al., 2000).
Analytical Chemistry
- Fluorescence Spectral Studies : Studies have explored the interaction of fluorescent naphthalene derivatives with proteins like Bovine Serum Albumin (BSA), utilizing fluorescence spectral data to understand binding mechanisms and quenching modes (Ghosh et al., 2016).
Eigenschaften
IUPAC Name |
2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-29-21-13-11-17-7-4-5-8-19(17)23(21)24(28)25-18-12-10-16(2)20(15-18)26-14-6-9-22(26)27/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXGEDGAGFTKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)C)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B2873809.png)

![5-Bromo-2-(difluoromethyl)thieno[2,3-b]thiophene](/img/structure/B2873811.png)



![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)


![4-[4-(Cyclopropylcarbonyl)-1-piperazinyl]aniline](/img/structure/B2873823.png)

![N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2873826.png)


